3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride
Overview
Description
“3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride” is a chemical compound with the molecular formula C15H10ClF3O2 and a molecular weight of 314.69 . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of “this compound” involves the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as CF3C6H4CH2OCOC6H4Cl .Chemical Reactions Analysis
“this compound” has been used in the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .Physical and Chemical Properties Analysis
“this compound” is a clear light yellow liquid . It has a density of 1.4±0.1 g/cm3, a boiling point of 185.5±0.0 °C at 760 mmHg, a vapour pressure of 0.7±0.3 mmHg at 25°C, an enthalpy of vaporization of 42.2±3.0 kJ/mol, a flash point of 75.5±27.3 °C, and an index of refraction of 1.467 .Scientific Research Applications
Synthesis and Characterization :
- The compound has been utilized in the synthesis of various organic compounds. For instance, a study outlined the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, highlighting its role as an important drug intermediate. This process involved steps like bromination, carboxylation, and chlorination, demonstrating the compound's relevance in organic synthesis processes (Zhou Xiao-rui, 2006).
Acylation of Azaindoles :
- A study explored conditions for the acylation of azaindoles, where benzoyl chloride played a crucial role. The research aimed at attaching acyl groups to azaindoles, which are significant in pharmaceutical chemistry (Z. Zhang et al., 2002).
Polymer Synthesis :
- The compound has been employed in polymer science, particularly in the synthesis of linear and branched poly(3-hydroxy-benzoates). This research provided insights into novel methods of polymerization, emphasizing the compound's utility in developing new polymeric materials (H. Kricheldorf et al., 1982).
Spectroelectrochemical Studies :
- It has been used in the synthesis and characterization of novel compounds for spectroelectrochemical applications. A study synthesized new compounds with 3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride and investigated their electrochemical and spectroelectrochemical properties, demonstrating the compound's potential in electrochemical technologies (Ayşe Aktaş Kamiloğlu et al., 2018).
Synthesis of Substituted Selenophenes :
- The compound has been used in the synthesis of selenophenes, indicating its role in the development of novel organic selenium compounds, which are of interest in medicinal and organic chemistry (R. Lisiak, J. Młochowski, 2009).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to react with sodium salts of N,N-disubstituted dithiocarbamic acids to yield a series of dithiocarbamates . These interactions are crucial for the synthesis of intermediates required for the preparation of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines . The nature of these interactions involves the formation of covalent bonds, which are essential for the stability and functionality of the resulting compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause severe skin burns and eye damage, indicating its potential cytotoxic effects . The compound’s impact on cell signaling pathways can lead to alterations in cellular responses, which may affect overall cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which are critical for the regulation of various cellular processes. The trifluoromethyl group in the compound plays a crucial role in its binding affinity and specificity towards target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is water-reactive and can produce flammable gases upon contact with water . This reactivity can lead to the degradation of the compound over time, affecting its efficacy and safety in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for the compound. High doses of the compound have been associated with severe cytotoxic effects, including skin burns and eye damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in the synthesis of intermediates for pyrazolo[1,5-a]pyrimidines highlights its importance in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for the compound’s localization and accumulation in target tissues. The compound’s high electronegativity and large steric hindrance influence its transport and distribution properties .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors are essential for the compound’s activity and function within cells. The compound’s localization in specific subcellular compartments can affect its interactions with target biomolecules and its overall efficacy .
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-14(20)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(17,18)19/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYYNUJDVWTSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211870 | |
Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-72-9 | |
Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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